Deferasirox acyl-beta-D-glucuronide

Catalog No.
S885187
CAS No.
1233196-91-2
M.F
C₂₇H₂₃N₃O₁₀
M. Wt
549.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deferasirox acyl-beta-D-glucuronide

CAS Number

1233196-91-2

Product Name

Deferasirox acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C₂₇H₂₃N₃O₁₀

Molecular Weight

549.49

InChI

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid β-D-Glucuronide; Deferasirox Glucuronide; 1-[4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate] β-D-Glucopyranuronic Acid;

Deferasirox acyl-beta-D-glucuronide (Deferasirox glucuronide) is a metabolite of deferasirox, a medication used to treat iron overload conditions like beta-thalassemia and hereditary hemochromatosis []. While deferasirox itself is the focus of therapeutic applications, deferasirox glucuronide has emerged as a target for scientific research due to its role in the body's processing of deferasirox.

Understanding Metabolism and Deferasirox Glucuronide

The body metabolizes drugs, including deferasirox, to facilitate their elimination. One common pathway involves conjugation with glucuronic acid, a process that increases the molecule's water solubility and promotes excretion through urine. Deferasirox glucuronide is the product of this conjugation with deferasirox [].

Research on deferasirox glucuronide focuses on understanding its:

  • Formation and excretion rates: Studies investigate how efficiently the body converts deferasirox to deferasirox glucuronide and how quickly it's eliminated []. This information helps assess factors affecting deferasirox's overall effectiveness.
  • Potential impact on efficacy: Some research explores whether deferasirox glucuronide retains any iron-chelating properties of the parent drug. This could influence the drug's overall iron-removal capacity.

Deferasirox Glucuronide as a Research Tool

Deferasirox glucuronide's role as a metabolite also makes it a potential research tool. By measuring its levels in urine or blood, researchers can indirectly assess an individual's deferasirox intake or adherence to treatment regimens [].

Deferasirox acyl-beta-D-glucuronide is a significant metabolite of the iron-chelating agent deferasirox, which is primarily used for the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions in patients with conditions like thalassemia and sickle cell disease. The compound's chemical formula is C27H23N3O10, and it has a molecular weight of approximately 549.49 g/mol . This metabolite is formed through the conjugation of deferasirox with glucuronic acid, which enhances its solubility and facilitates renal excretion.

As a metabolite, Deferasirox-AG is unlikely to have its own independent mechanism of action. The mechanism of action for iron chelation lies with deferasirox, the parent compound [].

Deferasirox+Glucuronic AcidUGTDeferasirox Acyl beta D glucuronide\text{Deferasirox}+\text{Glucuronic Acid}\xrightarrow{\text{UGT}}\text{Deferasirox Acyl beta D glucuronide}

This metabolic transformation plays a crucial role in detoxifying and eliminating deferasirox from the body, thereby regulating its pharmacological effects.

  • Starting Materials: Deferasirox and glucuronic acid derivatives.
  • Reagents: UDP-glucuronic acid or UDP-glucuronosyltransferase enzymes.
  • Conditions: Aqueous buffer systems at physiological pH to mimic biological conditions.

A potential synthetic pathway could include incubating deferasirox with UDP-glucuronic acid in the presence of UGT enzymes, allowing for enzymatic glucuronidation to occur.

Deferasirox acyl-beta-D-glucuronide serves primarily as a biomarker for monitoring the metabolism and pharmacokinetics of deferasirox in clinical settings. Understanding its levels can provide insights into patient adherence to therapy and potential side effects. Additionally, studying this metabolite can help researchers develop improved formulations or dosing regimens for deferasirox to enhance therapeutic outcomes.

Interaction studies involving deferasirox acyl-beta-D-glucuronide focus on its pharmacokinetic interactions with other drugs. Since it is a metabolite derived from a drug that undergoes extensive hepatic metabolism, understanding how it interacts with other medications that affect liver enzymes (particularly UGTs) is crucial. For example, co-administration with drugs that induce or inhibit UGT activity may alter the levels of both deferasirox and its glucuronide metabolite, impacting efficacy and safety profiles .

Several compounds exhibit similarities to deferasirox acyl-beta-D-glucuronide, primarily in their structure or function as metabolites or chelators. Here are some notable examples:

Compound NameStructure TypeUnique Features
DeferasiroxIron chelatorParent compound; more potent iron-binding capacity
DeferiproneIron chelatorOral chelator; different mechanism of action
Deferasirox glucuronideMetaboliteDirectly related to deferasirox; similar metabolic pathway
Siderophores (e.g., Enterobactin)Natural iron chelatorsBacterial origin; high affinity for iron

Deferasirox acyl-beta-D-glucuronide is unique due to its specific formation from the metabolism of deferasirox, highlighting its role in enhancing drug solubility and facilitating elimination compared to other iron chelators that may not undergo such extensive metabolic processing .

Molecular Formula and Weight (C₂₇H₂₃N₃O₁₀, 549.49 g/mol)

Deferasirox acyl-beta-D-glucuronide possesses the molecular formula C₂₇H₂₃N₃O₁₀ with a molecular weight of 549.49 grams per mole [1]. The exact mass of this compound has been determined to be 549.13834394 daltons through high-resolution mass spectrometry. This molecular composition reflects the addition of a glucuronic acid moiety to the parent deferasirox structure through ester bond formation [2].

The compound is assigned the Chemical Abstracts Service registry number 1233196-91-2 and carries the Unique Ingredient Identifier 904IZ54WYX in regulatory databases [1]. The PubChem compound identifier for this substance is 135565398, facilitating its identification in chemical databases.

PropertyValue
Molecular FormulaC₂₇H₂₃N₃O₁₀
Molecular Weight549.49 g/mol
Exact Mass549.13834394 Da
CAS Number1233196-91-2
PubChem CID135565398
UNII904IZ54WYX

Structural Characteristics and Functional Groups

The molecular architecture of deferasirox acyl-beta-D-glucuronide encompasses multiple distinct functional groups that contribute to its chemical behavior and biological properties [1] [2]. The structure contains a central triazole ring system that forms the core heterocyclic component of the molecule [14]. This five-membered aromatic ring contains three nitrogen atoms positioned at the 1, 2, and 4 locations, creating an electron-rich aromatic system [14].

Two hydroxyphenyl groups are attached to the triazole ring at positions 3 and 5, each bearing hydroxyl substituents at the ortho positions of their respective phenyl rings [1]. These phenolic hydroxyl groups contribute significantly to the compound's hydrogen bonding capacity and hydrophilic character [22]. The hydroxyl groups enhance the water solubility of the molecule and facilitate interactions with biological systems [22].

The benzoyl ester functional group serves as the critical linking element between the deferasirox portion and the glucuronide moiety [1]. This ester linkage is formed through the condensation of the carboxylic acid group of deferasirox with the anomeric hydroxyl group of glucuronic acid [13] [17]. The ester bond is susceptible to hydrolysis under physiological conditions, representing a potential pathway for metabolic transformation [17].

The glucuronide portion of the molecule consists of a six-membered pyranose ring bearing multiple hydroxyl groups and a terminal carboxylic acid function [12] [13]. This sugar derivative adopts a chair conformation in solution, with the carboxylic acid group occupying the C-2 position [18]. The glucuronide moiety dramatically increases the polar surface area of the molecule, enhancing its water solubility compared to the parent compound [12].

Functional GroupCountChemical Significance
Triazole Ring1Aromatic heterocycle, electron-rich
Hydroxyphenyl Groups2Phenolic hydroxyl groups, hydrophilic
Benzoyl Ester1Ester linkage to glucuronide
Glucuronide Moiety1Sugar derivative, highly polar
Carboxylic Acid1Ionizable at physiological pH
Multiple Hydroxyl Groups5Hydrogen bonding capability

Stereochemistry and Configuration (2S,3S,4S,5R,6S)

The stereochemical configuration of deferasirox acyl-beta-D-glucuronide is precisely defined by the absolute configuration at five chiral centers within the glucuronide moiety [1]. The stereochemical designation (2S,3S,4S,5R,6S) reflects the spatial arrangement of substituents around each asymmetric carbon atom in the pyranose ring system .

The C-2 carbon bearing the carboxylic acid group adopts the S configuration, positioning the carboxyl function in a specific spatial orientation that influences the molecule's interactions with biological targets [21]. The C-3 and C-4 carbons, both bearing hydroxyl groups, maintain S configurations that contribute to the overall three-dimensional structure of the glucuronide ring [16] [21].

At the C-5 position, the R configuration distinguishes this carbon from the others, creating a unique stereochemical environment that affects the ring's conformational preferences [16]. The C-6 carbon, which forms the ester linkage with the benzoyl group, maintains an S configuration that determines the orientation of the attached deferasirox moiety [1] [21].

The beta configuration at the anomeric carbon (C-1) represents a critical stereochemical feature that distinguishes this glucuronide from its alpha counterpart [13] [18]. This beta linkage results from the enzymatic glucuronidation process, which proceeds with inversion of configuration at the anomeric center [13]. The beta configuration places the ester linkage in an equatorial position, contributing to the stability of the glycosidic bond [16] [18].

Carbon PositionConfigurationDescription
C-2SCarboxylic acid carbon
C-3SHydroxyl-bearing carbon
C-4SHydroxyl-bearing carbon
C-5RHydroxyl-bearing carbon
C-6SEster linkage carbon

Physicochemical Properties

The physicochemical characteristics of deferasirox acyl-beta-D-glucuronide reflect the combined influence of its diverse functional groups and stereochemical features [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.2, indicating moderate lipophilicity despite the presence of multiple polar functional groups. This intermediate lipophilicity suggests the molecule can traverse both aqueous and lipid environments within biological systems [12].

The hydrogen bonding profile reveals six hydrogen bond donor sites and twelve hydrogen bond acceptor sites, highlighting the molecule's extensive capacity for intermolecular interactions. The donor sites primarily consist of the phenolic hydroxyl groups, glucuronide hydroxyl groups, and the carboxylic acid function [22]. The acceptor sites include oxygen atoms in the hydroxyl groups, ester linkage, triazole ring nitrogen atoms, and the carboxylic acid carbonyl [11].

The topological polar surface area measures 205 square angstroms, representing a substantial polar surface that contributes to the compound's hydrophilic character. This large polar surface area facilitates interactions with aqueous environments and biological membranes [12]. The molecule contains seven rotatable bonds, providing conformational flexibility that may influence its binding interactions and membrane permeability.

The molecular complexity index reaches 889, reflecting the intricate arrangement of functional groups and stereochemical features within the structure. This high complexity value indicates sophisticated three-dimensional architecture that may contribute to selective biological interactions. The compound contains 40 heavy atoms distributed across its carbon, nitrogen, and oxygen framework.

PropertyValue
XLogP3-AA2.2
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count12
Rotatable Bond Count7
Topological Polar Surface Area205 Ų
Heavy Atom Count40
Defined Atom Stereocenter Count5
Complexity889

IUPAC Nomenclature and Alternative Naming Systems

The International Union of Pure and Applied Chemistry nomenclature for deferasirox acyl-beta-D-glucuronide provides a systematic description of its complete chemical structure [1]. The official IUPAC name is (2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [1]. This comprehensive designation specifies the stereochemical configuration, functional group positions, and structural connectivity throughout the molecule.

An alternative IUPAC formulation describes the compound as (2S,3S,4S,5R,6S)-6-((4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [4]. This variation emphasizes the pyran ring designation and provides explicit hydrogen atom specifications [4].

The systematic nomenclature according to glucuronide conventions designates the compound as beta-D-Glucopyranuronic acid, 1-(4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate) [1]. This naming system prioritizes the glucuronide portion as the parent structure with the deferasirox moiety treated as a substituent ester group [13].

Alternative systematic names include the descriptor 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid [1]. This formulation incorporates tautomeric representations of the hydroxyphenyl groups as cyclohexadienone structures [1].

The common name "Deferasirox acyl-beta-D-glucuronide" reflects the compound's origin as a metabolite of deferasirox through acyl glucuronidation [1] [2]. The abbreviated designation "Deferasirox (M3)" indicates its identification as the third major metabolite in deferasirox metabolism studies [1] .

Naming SystemName
IUPAC Name(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Alternative IUPAC Name(2S,3S,4S,5R,6S)-6-((4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Common NameDeferasirox acyl-beta-D-glucuronide
Systematic Namebeta-D-Glucopyranuronic acid, 1-(4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate)
Alternative Systematic Name1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid
Abbreviated NameDeferasirox (M3)

XLogP3

2.2

Dates

Modify: 2024-04-14

Explore Compound Types